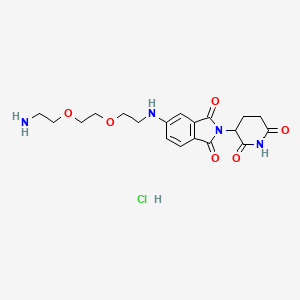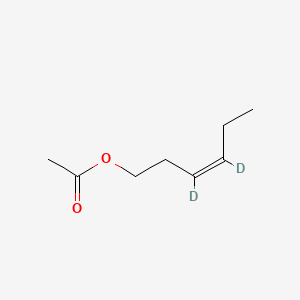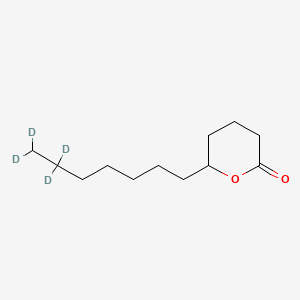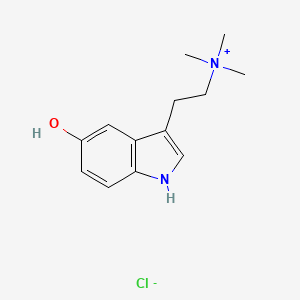
Hdac/jak/brd4-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac/jak/brd4-IN-1 is a compound that functions as a triple inhibitor targeting histone deacetylases, Janus kinases, and bromodomain-containing protein 4. This compound has shown significant potential in the treatment of various cancers, particularly due to its ability to simultaneously inhibit multiple pathways involved in cancer progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hdac/jak/brd4-IN-1 involves multiple steps, including the use of specific reagents and conditions. For instance, one synthetic route involves the use of (S) Fmoc-NHCH (COCl)CH2COOMe in chloroform at 60°C, followed by a series of reactions involving piperidine, acetic acid, and other reagents . The detailed steps and conditions are crucial for achieving the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency and quality. This could include optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: Hdac/jak/brd4-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic acid, sodium hydroxide, and various organic solvents. The conditions, such as temperature and pH, are carefully controlled to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced properties, such as increased solubility or improved binding affinity to target proteins.
Applications De Recherche Scientifique
Hdac/jak/brd4-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of histone deacetylases, Janus kinases, and bromodomain-containing protein 4. In biology, it helps in understanding the epigenetic regulation of gene expression. In medicine, it shows promise as a therapeutic agent for treating cancers, particularly those resistant to conventional therapies
Mécanisme D'action
Hdac/jak/brd4-IN-1 exerts its effects by simultaneously inhibiting histone deacetylases, Janus kinases, and bromodomain-containing protein 4. This inhibition disrupts multiple pathways involved in cancer cell proliferation and survival. Specifically, it leads to hyper-acetylation of histones, hypo-phosphorylation of STAT3, and downregulation of proteins such as LIFR, MCL-1, and c-Myc .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other dual or triple inhibitors targeting histone deacetylases and bromodomain-containing proteins, such as compound 25ap and other Fedratinib-based inhibitors .
Uniqueness: Hdac/jak/brd4-IN-1 is unique due to its ability to simultaneously inhibit three critical targets involved in cancer progression. This multi-target approach enhances its therapeutic potential and reduces the likelihood of resistance development compared to single-target inhibitors .
Propriétés
Formule moléculaire |
C24H28N6O3 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
N-hydroxy-4-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C24H28N6O3/c1-17-16-25-24(28-22(17)26-19-6-4-18(5-7-19)23(31)29-32)27-20-8-10-21(11-9-20)33-15-14-30-12-2-3-13-30/h4-11,16,32H,2-3,12-15H2,1H3,(H,29,31)(H2,25,26,27,28) |
Clé InChI |
JUIHREVFVXLZPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1NC2=CC=C(C=C2)C(=O)NO)NC3=CC=C(C=C3)OCCN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)



![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)




![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)

![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
